molecular formula C19H17NO4 B6245794 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoic acid CAS No. 1822488-27-6

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoic acid

Cat. No.: B6245794
CAS No.: 1822488-27-6
M. Wt: 323.3
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoic acid is a synthetic organic compound with the molecular formula C19H17NO4 and a molecular weight of 323.35 g/mol . This compound is often used in the field of organic chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The general synthetic route includes the following steps:

    Protection of the amino group: The amino group of the starting material is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the but-3-enoic acid moiety: The protected amino acid is then subjected to a series of reactions to introduce the but-3-enoic acid moiety. This often involves the use of reagents such as allyl bromide and palladium catalysts.

    Deprotection: The final step involves the removal of the Fmoc protecting group under basic conditions, typically using piperidine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity or the alteration of protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoic acid is unique due to its specific structural features, which allow for versatile reactivity and application in various fields of research. Its ability to undergo multiple types of chemical reactions and its use as a building block in peptide synthesis highlight its importance in scientific research .

Properties

CAS No.

1822488-27-6

Molecular Formula

C19H17NO4

Molecular Weight

323.3

Purity

95

Origin of Product

United States

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